molecular formula C13H17NO B12874780 5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole

5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B12874780
M. Wt: 203.28 g/mol
InChI Key: ONCFNRSTENAFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitronium ions.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of 5-ethoxy-4-methyl-3-phenyl-2,3-dihydro-2H-pyrrole.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3,4-dihydro-2H-pyrrole: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Methyl-3-phenyl-3,4-dihydro-2H-pyrrole: Lacks the ethoxy substituent.

    5-Phenyl-3,4-dihydro-2H-pyrrole: Lacks both the ethoxy and methyl substituents.

Uniqueness

5-Ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of ethoxy, methyl, and phenyl substituents provides a distinct set of properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-ethoxy-4-methyl-3-phenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C13H17NO/c1-3-15-13-10(2)12(9-14-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3

InChI Key

ONCFNRSTENAFEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NCC(C1C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.